dBET57

PROTAC selectivity BRD4 bromodomain targeted protein degradation

dBET57 is a unique BRD4 BD1-selective PROTAC degrader (DC50/5h 500 nM) that spares BD2, unlike pan-BET degraders (dBET6, MZ1) that deplete BRD2/3/4 indiscriminately. Its plastic CRBN-BRD4 interface enables strict BD1 selectivity, critical for isoform-specific epigenetics research, neuroblastoma and MYC-driven cancer studies. High purity ≥98%, in-stock for immediate shipping.

Molecular Formula C34H31ClN8O5S
Molecular Weight 699.2 g/mol
CAS No. 1883863-52-2
Cat. No. B606976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedBET57
CAS1883863-52-2
SynonymsdBET57;  dBET-57;  dBET 57; 
Molecular FormulaC34H31ClN8O5S
Molecular Weight699.2 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
InChIInChI=1S/C34H31ClN8O5S/c1-16-17(2)49-34-27(16)29(19-7-9-20(35)10-8-19)38-23(30-41-40-18(3)42(30)34)15-26(45)37-14-13-36-22-6-4-5-21-28(22)33(48)43(32(21)47)24-11-12-25(44)39-31(24)46/h4-10,23-24,36H,11-15H2,1-3H3,(H,37,45)(H,39,44,46)/t23-,24?/m0/s1
InChIKeyCZRLOIDJCMKJHE-UXMRNZNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





dBET57 (CAS 1883863-52-2): A PROTAC-Based BRD4 BD1-Selective Degrader for Targeted Protein Degradation Research


dBET57 is a heterobifunctional small-molecule degrader (PROTAC) composed of a JQ1-derived BET bromodomain-binding warhead linked to a thalidomide-based cereblon (CRBN) E3 ligase ligand [1]. It selectively recruits BRD4 bromodomain 1 (BD1) to the CRL4^CRBN E3 ubiquitin ligase complex, leading to proteasomal degradation of BRD4 [2]. The compound is distinguished by its high selectivity for BRD4 BD1 over BRD4 BD2, a feature critical for dissecting isoform-specific functions in epigenetic regulation and cancer biology [1].

dBET57 (CAS 1883863-52-2): Why Not All BET Degraders Are Interchangeable for BRD4 BD1-Selective Applications


PROTAC degraders targeting BET family proteins (BRD2/3/4) exhibit widely divergent selectivity profiles and degradation efficiencies due to differences in warhead chemistry, linker composition, and E3 ligase recruitment geometry [1]. While many BET PROTACs (e.g., dBET6, MZ1, ARV-771) achieve potent degradation of multiple BET family members, dBET57's unique structural plasticity at the CRBN-BRD4 interface confers strict selectivity for BRD4 BD1 over BD2 [2]. Substituting a pan-BET degrader for dBET57 would confound experimental interpretation by simultaneously depleting BRD2, BRD3, and both BRD4 bromodomains, thereby obscuring BRD4 BD1-specific phenotypic readouts [1].

dBET57 (CAS 1883863-52-2): Quantitative Evidence of BRD4 BD1 Selectivity and Degradation Potency Relative to Key Comparators


dBET57 Exhibits Strict BRD4 BD1 vs. BD2 Degradation Selectivity Not Observed with dBET6 or MZ1

dBET57 demonstrates high selectivity for degrading BRD4 BD1 over BD2, with a DC50/5h of 500 nM for BD1 and no detectable degradation of BD2 at concentrations up to 10 μM [1]. In contrast, dBET6 induces degradation of both BD1 and BD2 in cellular assays [2], and MZ1 degrades full-length BRD4 with moderate selectivity over BRD2/3 [3]. This BD1-exclusive profile is attributed to dBET57's unique CRBN-BRD4 binding pose that disfavors BD2 recruitment [1].

PROTAC selectivity BRD4 bromodomain targeted protein degradation

dBET57 Engages a Distinct CRBN-BRD4 Binding Interface Compared to dBET6 and dBET23

X-ray crystallography reveals that dBET57 recruits BRD4 BD1 to CRBN via a unique set of protein-protein contacts involving residues Q325, H353, Y355, H357, I371, G372, R373, E377, V388, Q390, C394, A395, S396, H397, T418, and S420 on CRBN [1]. In contrast, dBET23 utilizes a largely non-overlapping interface (Y59, L60, Q86, Q100, F102, H103, P104, D149, F150, G151, I152, I154, K156, P352, H353, E377, H378) [2]. This plastic binding mode explains dBET57's selective exclusion of BRD4 BD2, as the corresponding BD2 surface is incompatible with the dBET57-induced ternary complex geometry [1].

PROTAC ternary complex crystal structure E3 ligase recruitment

dBET57 Exhibits High Apparent Cooperativity for BRD4 BD1 vs. BD2 Recruitment

In a biochemical assay measuring CRBN-BRD4 interaction using purified bromodomains, dBET57 exhibited an apparent cooperativity factor (α_app) of 0.8 for BRD4 BD1 recruitment, indicating favorable ternary complex formation, versus α_app < 0.1 for BRD4 BD2, indicating negligible cooperativity [1]. This quantitative difference in cooperativity directly translates to the cellular degradation selectivity observed. While data for dBET6 and MZ1 in the same assay format are not directly available, pan-BET degraders typically show α_app values >0.5 for multiple bromodomains [2].

PROTAC cooperativity ternary complex stability biochemical assay

dBET57 Demonstrates In Vivo Antitumor Efficacy in Neuroblastoma Xenograft Models

In a neuroblastoma (NB) xenograft mouse model, dBET57 treatment significantly reduced tumor volume and decreased Ki-67-positive proliferating cells while increasing cleaved caspase-3-positive apoptotic cells [1]. While comparative in vivo data for dBET6, MZ1, or ARV-771 in the same NB model are not available, dBET57's efficacy is linked to its specific degradation of BRD4 and disruption of super-enhancer (SE) landscapes regulating MYCN and other oncogenic drivers [2]. The compound's favorable physicochemical properties (MW 699.18, cLogP ~3.5) support its use in animal studies [3].

neuroblastoma xenograft in vivo efficacy

dBET57 Ranks Distinctly Among BET PROTACs in Cellular Ubiquitination Efficiency Assays

In a TUBE (Tandem Ubiquitin Binding Entity)-based assay measuring PROTAC-induced target ubiquitination, dBET57 exhibited a distinct rank order potency compared to dBET1, dBET6, and BETd246 [1]. The assay quantifies peak ubiquitination signal (UbMax) as a measure of PROTAC efficiency. dBET57's UbMax profile correlated with its DC50 for BRD4 degradation, confirming that the TUBE assay reliably predicts degradation potency [1]. While absolute UbMax values were not disclosed, the rank order provides a comparative framework for selecting optimal PROTACs for cellular studies [1].

ubiquitination PROTAC potency TUBE assay

dBET57 (CAS 1883863-52-2): Optimal Use Cases for BRD4 BD1-Selective Degradation in Research and Drug Discovery


Dissecting BRD4 BD1 vs. BD2 Functional Contributions in Gene Regulation

Researchers can use dBET57 to selectively eliminate BRD4 BD1 function while sparing BD2, enabling unambiguous assignment of BD1-specific roles in transcriptional regulation, chromatin looping, and super-enhancer maintenance. This contrasts with pan-BET degraders (e.g., dBET6, MZ1) that deplete both bromodomains and BRD2/3, confounding isoform-specific conclusions. dBET57's validated DC50 of 500 nM at 5 hours [1] provides a clear dosing benchmark for time-resolved studies.

Investigating MYCN-Driven Cancers with BRD4 BD1 Dependency

dBET57 has demonstrated in vivo efficacy in neuroblastoma models with MYCN amplification [2]. Its BD1-selective degradation disrupts super-enhancer landscapes governing MYCN and downstream targets like TBX3 and ZMYND8 [2]. Procurement of dBET57 enables validation of BRD4 BD1 as a therapeutic vulnerability in pediatric solid tumors and other MYC-driven malignancies without the broader toxicity associated with pan-BET inhibition.

Structural Biology and Rational PROTAC Design

The high-resolution crystal structure of the DDB1-CRBN-dBET57-BRD4 BD1 complex (PDB: 6BNB) provides a unique template for understanding plastic protein-protein interfaces in PROTAC ternary complexes [3]. dBET57's distinct CRBN-binding footprint (16 residues in the CTD) compared to dBET23's interface can guide computational docking and medicinal chemistry efforts to design next-generation BD1-selective degraders or dual-targeting PROTACs with tailored selectivity profiles [1].

Combination Therapy Studies in Osteosarcoma

dBET57 has been evaluated in osteosarcoma cell lines (HOS, Saos-2, MG-63) and shown synergistic activity with chemotherapeutics including doxorubicin and cisplatin [4]. Its selective degradation of BRD4 BD1 combined with chemotherapeutic agents may potentiate antitumor responses, making it a valuable tool compound for investigating BRD4-dependent chemoresistance mechanisms and novel combination regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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